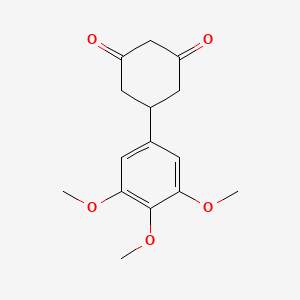![molecular formula C23H19ClN4O5S B2819696 Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537664-49-6](/img/no-structure.png)
Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. It has a complex structure with multiple functional groups, including a chlorobenzylthio group, a nitrophenyl group, and a carboxylate group. These functional groups could potentially give the compound various chemical properties and biological activities .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of pyrimidine derivatives, including those related to the specified compound, involves various chemical reactions that yield compounds with potential biological activities. For instance, Kappe and Roschger (1989) explored the synthesis of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives through various reactions, including methylation, acylation, and condensation, to produce compounds like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). Such studies are crucial for understanding the chemical properties and synthesis pathways of pyrimidine derivatives.
Antimicrobial and Anticancer Evaluation
Research into the biological activities of pyrimidine derivatives has shown promising results in antimicrobial and anticancer evaluations. For example, Sharma et al. (2012) synthesized a series of pyrimidine derivatives and evaluated their in vitro antimicrobial and anticancer potential. One particular compound showed almost equipotent activity against Escherichia coli compared to the standard drug norfloxacin and emerged as a potent antimicrobial agent (Sharma et al., 2012). Such findings contribute to the development of new therapeutic agents.
Antioxidant Activity
The antioxidant properties of pyrimidine derivatives have also been investigated. Kotaiah et al. (2012) synthesized a new series of thieno[2,3-d]pyrimidine derivatives and screened them for in vitro antioxidant activity. Several compounds exhibited significant radical scavenging activity, suggesting the potential of pyrimidine derivatives in developing antioxidant therapies (Kotaiah et al., 2012).
Crystal Structure and Conformational Analysis
Understanding the crystal structure and conformation of pyrimidine derivatives is essential for their application in drug design. Huseynzada et al. (2022) reported the preparation and structural investigation of a pyrimidine derivative, highlighting the impact of non-covalent interactions on its crystal structure through Hirshfeld surface and enrichment ratio analyses. Furthermore, the antimycotic activity against various fungal strains was explored, indicating the compound's high potency compared to the standard drug Cisplatin (Huseynzada et al., 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate' involves the condensation of 2-chlorobenzyl mercaptan with 7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid, followed by esterification with methyl iodide." "Starting Materials": [ "2-chlorobenzyl mercaptan", "7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid", "Methyl iodide" ] "Reaction": [ "Step 1: Condensation of 2-chlorobenzyl mercaptan with 7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate", "Step 2: Esterification of the intermediate with methyl iodide in the presence of a base such as triethylamine (TEA) to form the final product 'Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate'" ] } | |
Numéro CAS |
537664-49-6 |
Formule moléculaire |
C23H19ClN4O5S |
Poids moléculaire |
498.94 |
Nom IUPAC |
methyl 2-[(2-chlorophenyl)methylsulfanyl]-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H19ClN4O5S/c1-12-17(22(30)33-2)18(13-7-9-15(10-8-13)28(31)32)19-20(25-12)26-23(27-21(19)29)34-11-14-5-3-4-6-16(14)24/h3-10,18H,11H2,1-2H3,(H2,25,26,27,29) |
Clé InChI |
ZZANMYVURWTKRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



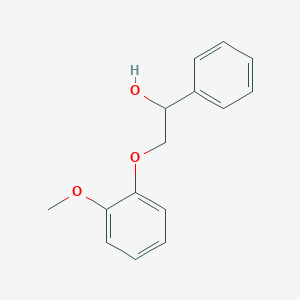
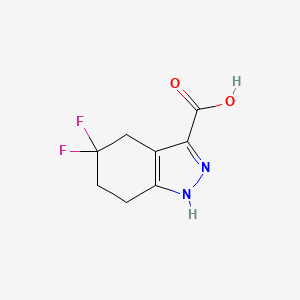


![Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine](/img/structure/B2819619.png)
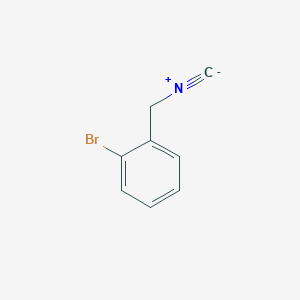
![4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2819622.png)
![N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2819624.png)


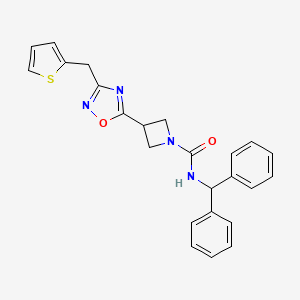
![5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide](/img/structure/B2819633.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2819635.png)
